4,5-ジアミノ-6-ヒドロキシピリミジン

概要

説明

科学的研究の応用

CC-220 has a wide range of scientific research applications, including:

作用機序

生化学分析

Biochemical Properties

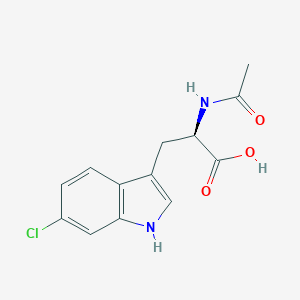

4,5-Diamino-6-hydroxypyrimidine is known to interact with various enzymes, proteins, and other biomolecules. It is a specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in de novo pterin synthesis . This interaction blocks the synthesis of Tetrahydrobiopterin (BH4) and suppresses NO production .

Cellular Effects

The effects of 4,5-Diamino-6-hydroxypyrimidine on cells are diverse. It has been reported to have neuroprotective effects in a middle cerebral artery occlusion rat model . It also inhibits immune-activated nitric oxide production .

Molecular Mechanism

The molecular mechanism of 4,5-Diamino-6-hydroxypyrimidine involves its binding interactions with biomolecules and changes in gene expression. It inhibits GTP cyclohydrolase I, thereby blocking the synthesis of BH4 and suppressing NO production . This inhibition can effectively block NO production in several cell types .

Dosage Effects in Animal Models

The effects of 4,5-Diamino-6-hydroxypyrimidine vary with different dosages in animal models. For instance, it has been used to study the role of nitric oxide synthase in blood pressure regulation .

Metabolic Pathways

4,5-Diamino-6-hydroxypyrimidine is involved in the metabolic pathway of de novo pterin synthesis, where it acts as an inhibitor of GTP cyclohydrolase I .

Subcellular Localization

Given its role in inhibiting GTP cyclohydrolase I, it is likely to be found in the cytoplasm where this enzyme is located .

準備方法

The synthesis of CC-220 involves several steps, including the use of the Petasis borono-Mannich reaction, which utilizes amines, aldehydes, and boronic acids as the nucleophile component . This reaction is known for its mild conditions and wide availability of starting materials . The industrial production of CC-220 is still under development, but it involves optimizing the reaction conditions to achieve high yield and purity .

化学反応の分析

CC-220は、以下を含む様々な化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の添加または酸素の除去を含みます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、ある原子または原子のグループを別の原子または原子のグループと置き換えることを含みます。一般的な試薬には、ハロゲンまたは水酸化物イオンなどの求核剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります .

科学研究への応用

CC-220は、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

特性

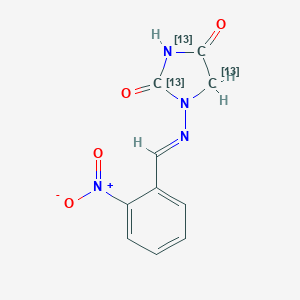

IUPAC Name |

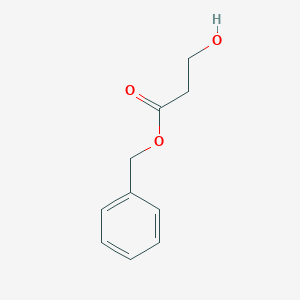

4,5-diamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRHKLKFADDKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168240 | |

| Record name | 4,5-Diaminohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-50-0 | |

| Record name | 4,5-Diaminohypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diaminohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diamino-6-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions of 4,5-diamino-6-hydroxypyrimidine with other chemical entities?

A1: 4,5-Diamino-6-hydroxypyrimidine exhibits reactivity with a variety of compounds. For instance, it readily reacts with 7-chloro-5,8-quinolinequinone to synthesize angular 11-amino-1,8,10-triazabenzo(a)phenoxazin-5-one, a compound with potential biological activities. [] Additionally, it acts as a nucleophile in condensation reactions with tricyclic diketones, leading to the formation of cyclic analogues of pteridine derivatives, some of which have shown activity against the hepatitis C virus. []

Q2: Can you elaborate on the degradation pathways of 4-hydroxypteridine derivatives involving 4,5-diamino-6-hydroxypyrimidine?

A2: Studies demonstrate that 4-hydroxypteridine and its methyl derivatives undergo cleavage reactions with nucleophiles like hydroxylamine and methoxyamine. [, ] In these reactions, 4,5-diamino-6-hydroxypyrimidine (or its 2-methyl derivative) is often formed as a product of pyrazine ring cleavage. The specific products and reaction pathways depend on the substituents present on the 4-hydroxypteridine ring and the reaction conditions employed.

Q3: What is the significance of the reaction between 4,5-diamino-6-hydroxypyrimidine and 6-methyl-1,4,5-triazine-2,3-dione?

A3: This reaction forms the basis for synthesizing novel penta-azaphenoxazine derivatives. [] Specifically, the reaction yields 1-amino-7-methyl-2,4,6,8,9-penta-azaphenoxazine, showcasing the potential of 4,5-diamino-6-hydroxypyrimidine as a building block for generating structurally diverse and biologically relevant heterocycles.

Q4: Are there any analytical methods specifically designed for quantifying 4,5-diamino-6-hydroxypyrimidine?

A4: While the provided research doesn't detail specific quantification methods, it highlights the use of 4,5-diamino-6-hydroxypyrimidine sulfate in the spectrophotometric determination of ruthenium. [] This suggests its potential as an analytical reagent and points towards the possibility of developing specific spectrophotometric methods for its quantification.

Q5: How does the structure of 4,5-diamino-6-hydroxypyrimidine contribute to its utility in organic synthesis?

A5: The presence of both amino and hydroxyl groups in 4,5-diamino-6-hydroxypyrimidine makes it a versatile building block. These functional groups allow for diverse reactions, including condensation reactions with ketones and aldehydes, nucleophilic aromatic substitution with halogenated heterocycles, and diazotization reactions to form azo compounds. This versatility makes it valuable in synthesizing various heterocyclic systems with potential biological and medicinal applications.

Q6: What are the implications of generating a novel tetraazaanalog of phenothiazine from 4,5-diamino-6-hydroxypyrimidine?

A6: This novel synthesis pathway highlights the potential of using 4,5-diamino-6-hydroxypyrimidine to create new pharmacologically active compounds. [] Phenothiazines possess diverse biological activities, and creating a tetraazaanalog with a modified structure opens up possibilities for exploring new therapeutic applications. This finding emphasizes the importance of 4,5-diamino-6-hydroxypyrimidine as a starting material for drug discovery research.

Q7: Beyond its use in synthesizing complex heterocycles, are there other applications of 4,5-diamino-6-hydroxypyrimidine?

A7: Interestingly, 4,5-diamino-6-hydroxypyrimidine serves as a precursor in the synthesis of hypoxanthine, a naturally occurring purine base. [] This highlights its role in nucleic acid chemistry and potential applications in developing synthetic routes for other biologically relevant purines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate](/img/structure/B30879.png)

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)

![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)